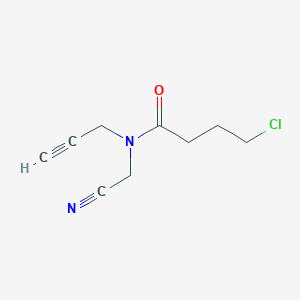
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide is an organic compound that features a unique combination of functional groups, including a chloro group, a cyanomethyl group, and a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobutanoyl chloride, cyanomethylamine, and propargylamine.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobutanoyl chloride with cyanomethylamine to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with propargylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes often incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product.
化学反応の分析
Types of Reactions
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) or halogens (for halogenation) are used. Conditions may vary from room temperature to elevated temperatures, depending on the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used. Reaction conditions are tailored to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can result in saturated or halogenated products.
科学的研究の応用
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)aniline
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
特性
CAS番号 |
56096-29-8 |
|---|---|
分子式 |
C9H11ClN2O |
分子量 |
198.65 g/mol |
IUPAC名 |
4-chloro-N-(cyanomethyl)-N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-7-12(8-6-11)9(13)4-3-5-10/h1H,3-5,7-8H2 |
InChIキー |
QSBUEXQTZRSXPO-UHFFFAOYSA-N |
正規SMILES |
C#CCN(CC#N)C(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


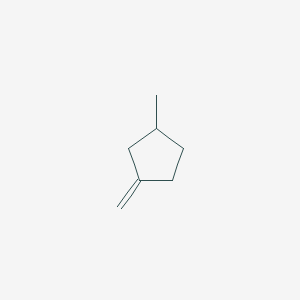
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
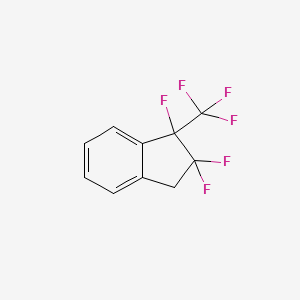
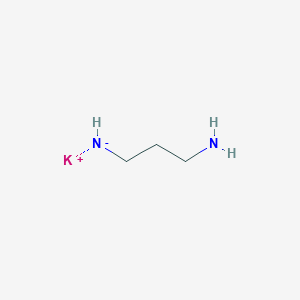
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
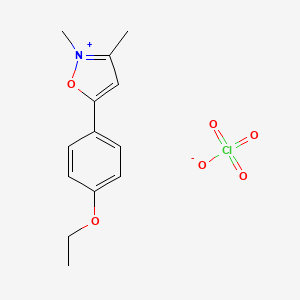
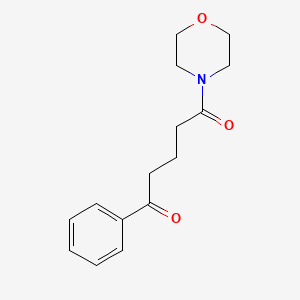
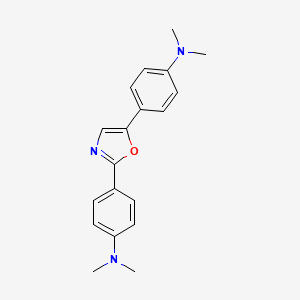
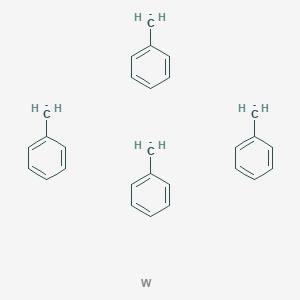
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

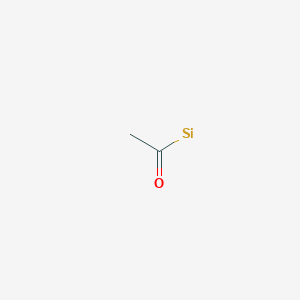
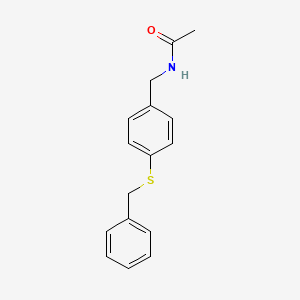
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
